N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
This compound is a structurally complex small molecule featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 3. The thiadiazole is linked via a thioacetamide bridge to a cyclopenta[d]pyrimidin-4-yl moiety, which is further modified with a 2-morpholinoethyl group at position 1 and a ketone at position 4. The molecule integrates multiple pharmacophoric elements:
- Thiadiazole ring: Known for its electron-deficient nature and role in hydrogen bonding, often enhancing metabolic stability .
- Morpholinoethyl substituent: Introduces polarity and solubility via the morpholine oxygen, a common feature in kinase inhibitors .
- Thioacetamide linkage: The sulfur atom may facilitate interactions with cysteine residues in enzyme active sites, a trait observed in protease inhibitors .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3S2/c1-2-16-22-23-18(30-16)20-15(26)12-29-17-13-4-3-5-14(13)25(19(27)21-17)7-6-24-8-10-28-11-9-24/h2-12H2,1H3,(H,20,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFNLLHDYYIXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves the reaction of 5-ethyl-1,3,4-thiadiazole with a morpholinoethyl derivative. The process typically includes the following steps:
- Formation of Thiadiazole : The initial step involves synthesizing the thiadiazole ring through standard methods involving thioketones and hydrazine derivatives.
- Thioacetamide Formation : The thiol group is incorporated via nucleophilic substitution reactions.
- Final Coupling : The morpholinoethyl derivative is introduced to form the final product through a condensation reaction.
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines. Key findings include:
| Cell Line | IC50 (mmol/L) | Comparison |
|---|---|---|
| MCF-7 | 0.084 ± 0.020 | Cisplatin |
| A549 | 0.034 ± 0.008 | Cisplatin |
These results indicate that the compound exhibits significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines compared to standard chemotherapy agents like cisplatin .
The mechanisms underlying the anticancer activity of this compound include:
- Inhibition of Aromatase Activity : The compound has shown promising aromatase inhibitory activity with an IC50 value of 0.062 ± 0.004 mmol/L against MCF-7 cells .
- Targeting Key Kinases : It is hypothesized that the thiadiazole moiety interacts with various kinases involved in tumorigenesis.
- Induction of Apoptosis : Studies suggest that compounds containing thiadiazole rings can induce apoptosis in cancer cells by disrupting DNA synthesis and promoting cell cycle arrest .
Study on Thiadiazole Derivatives
A comprehensive study evaluated a series of thiadiazole derivatives for their anticancer potential. Among them, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thioacetamide was identified as one of the most active compounds with notable selectivity towards cancer cells over non-cancerous NIH3T3 cells .
Comparative Analysis with Other Compounds
In comparative studies involving various thiadiazole derivatives:
- Compounds were assessed for their cytotoxic effects across multiple cancer cell lines.
- The structure–activity relationship (SAR) indicated that modifications in substituents significantly influenced biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares core features with several heterocyclic derivatives (Table 1). Key structural variations influence physicochemical properties and bioactivity:
Key Differences and Implications
- Heterocyclic Core : Replacement of oxadiazole (in ) with thiadiazole (in the target compound) may enhance electron-deficient character, improving π-π stacking with aromatic residues in enzyme pockets.
- Substituent Effects: The morpholinoethyl group (target compound) vs.
- Linker Flexibility : The thioacetamide bridge (target compound) vs. thioether () introduces rotational flexibility, which could influence binding kinetics.
Bioactivity Correlations
Data mining of structurally related compounds () suggests that bioactivity profiles correlate strongly with shared motifs. For example:
- Thiadiazole-acetamide derivatives (e.g., ) inhibit acetylcholinesterase, likely via interactions between the thiadiazole sulfur and catalytic serine.
- Compounds with morpholine substituents (e.g., ) often target G-protein-coupled receptors due to morpholine’s ability to form water-mediated hydrogen bonds.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance nucleophilic substitution reactions .
- Temperature control : Maintain 60–80°C during cyclization steps to prevent side reactions .
- Catalyst use : Triethylamine or sodium hydride facilitates thioether bond formation .
- Reaction time : Monitor via thin-layer chromatography (TLC) to terminate reactions at >90% conversion .
- Purification : Recrystallization from pet-ether or ethanol improves purity .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify thiadiazole and pyrimidine ring connectivity .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (±2 ppm accuracy) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% ensures reliable biological testing .
- Infrared Spectroscopy (IR) : Detects carbonyl (1650–1750 cm⁻¹) and thioamide (1250–1350 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with improved target affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases). Validate with mutagenesis studies .
- Quantum Mechanical Calculations : Assess electronic effects of substituents (e.g., morpholinoethyl group) on reactivity using Gaussian09 .
- Structure-Activity Relationship (SAR) : Iteratively modify substituents (e.g., ethyl to fluorophenyl) and correlate with IC50 values .
Q. What strategies address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell viability (MTT assays) to rule off-target effects .
- Stability Testing : Assess compound degradation in assay buffers (pH 7.4, 37°C) via LC-MS to confirm bioactivity relevance .
- Dose-Response Curves : Use 8–10 concentration points to calculate EC50/IC50 with 95% confidence intervals .
Q. How can reaction path search methods optimize large-scale synthesis?
- Methodological Answer :
- ICReDD Framework : Combine quantum chemical calculations (e.g., DFT) with experimental feedback to identify optimal catalysts and solvents .
- Scale-Up Adjustments : Increase stirring rate (≥500 rpm) to maintain homogeneity and reduce byproducts .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method at 25°C in buffers (pH 1–10) and solvents (e.g., DMSO, hexane).
- Thermodynamic Analysis : Calculate logP values (e.g., using ACD/Labs) to predict partitioning behavior .
- Crystallography : Single-crystal X-ray diffraction resolves polymorphic forms affecting solubility .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the compound’s anti-inflammatory potential?
- Methodological Answer :
- COX-1/COX-2 Inhibition : Measure prostaglandin E2 (PGE2) levels via ELISA in LPS-stimulated macrophages .
- NF-κB Luciferase Reporter Assay : Quantify transcriptional activity in HEK293T cells .
- Cytokine Profiling : Use multiplex assays (e.g., Luminex) to assess IL-6, TNF-α suppression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
